molecular formula C20H26N2O4S3 B14394763 4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane CAS No. 88204-13-1

4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane

Cat. No.: B14394763
CAS No.: 88204-13-1
M. Wt: 454.6 g/mol
InChI Key: NWSFUPUKNHVFAT-UHFFFAOYSA-N
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Description

4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane is a chemical compound characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to a 1,4,7-thiadiazonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane typically involves the reaction of 1,4,7-thiadiazonane with 4-methylbenzene-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols can replace the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazonane ring.

    Reduction: Reduced forms of the sulfonyl groups, potentially leading to thiadiazonane derivatives with different functional groups.

    Substitution: Products where the sulfonyl groups are replaced by nucleophiles, resulting in new functionalized thiadiazonane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane involves its interaction with molecular targets and pathways within biological systems. The sulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The thiadiazonane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane is unique due to its specific structural arrangement, which includes the thiadiazonane ring and the presence of two 4-methylbenzene-1-sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

88204-13-1

Molecular Formula

C20H26N2O4S3

Molecular Weight

454.6 g/mol

IUPAC Name

4,7-bis-(4-methylphenyl)sulfonyl-1,4,7-thiadiazonane

InChI

InChI=1S/C20H26N2O4S3/c1-17-3-7-19(8-4-17)28(23,24)21-11-12-22(14-16-27-15-13-21)29(25,26)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3

InChI Key

NWSFUPUKNHVFAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCSCC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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